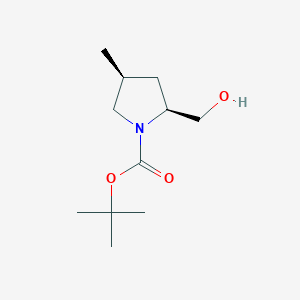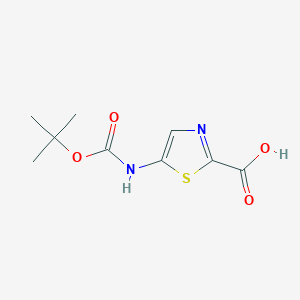
5-(Boc-氨基)噻唑-2-羧酸
描述
5-(Boc-amino)thiazole-2-carboxylic acid is a chemical compound characterized by its thiazole ring structure, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the Boc (tert-butoxycarbonyl) group makes it a valuable intermediate in organic synthesis, particularly in the protection of amino groups during chemical reactions.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiazole-2-carboxylic acid as the starting material.
Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) to form the Boc-protected derivative.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods: In an industrial setting, the process may involve large-scale reactors and optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated systems can be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the thiazole ring or other functional groups present in the molecule.
Substitution: Substitution reactions at the thiazole ring or the carboxylic acid group can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Thiazole-2-carboxylic acid derivatives with additional oxygen atoms.
Reduction Products: Reduced forms of the thiazole ring or carboxylic acid group.
Substitution Products: Derivatives with different substituents on the thiazole ring or carboxylic acid group.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in the study of biological systems, particularly in the development of enzyme inhibitors. Medicine: The compound's derivatives are explored for their potential therapeutic effects, including antimicrobial and anticancer properties. Industry: It is utilized in the production of various chemicals and materials, benefiting from its stability and reactivity.
作用机制
In general, the biological activity of thiazoles and their derivatives can be quite diverse, depending on the exact arrangement of substituents on the thiazole ring. They may exhibit antimicrobial, anti-inflammatory, analgesic, and anticancer activities among others .
The “Boc” in “5-(Boc-amino)thiazole-2-carboxylic acid” refers to a tert-butoxycarbonyl protective group. In organic chemistry, protective groups are used to temporarily mask reactive groups to prevent unwanted reactions from occurring. After the desired reactions have taken place, the protective groups can be removed to unmask the reactive groups .
生化分析
Biochemical Properties
It is known that thiazole derivatives, such as 2-aminothiazoles, have been associated with various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects .
Cellular Effects
Thiazole derivatives have been shown to have significant effects on various types of cells and cellular processes .
Molecular Mechanism
Thiazole derivatives have been shown to interact with various biomolecules, potentially influencing gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been used in various laboratory settings, suggesting that they may have some stability and long-term effects on cellular function .
Dosage Effects in Animal Models
Thiazole derivatives have been studied in animal models, suggesting that they may have some therapeutic potential .
Metabolic Pathways
Thiazole derivatives have been shown to be involved in various metabolic pathways, suggesting that they may interact with various enzymes and cofactors .
Transport and Distribution
Thiazole derivatives have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Thiazole derivatives have been shown to localize to various subcellular compartments, suggesting that they may have specific targeting signals or post-translational modifications .
相似化合物的比较
5-(Boc-amino)valeric acid: Similar structure but with a longer carbon chain.
5-(Boc-amino)pentanoic acid: Another Boc-protected amino acid with a different ring structure.
Uniqueness: 5-(Boc-amino)thiazole-2-carboxylic acid is unique due to its thiazole ring, which imparts distinct chemical properties compared to other Boc-protected amino acids. Its reactivity and stability make it a valuable compound in various scientific and industrial applications.
This comprehensive overview highlights the significance of 5-(Boc-amino)thiazole-2-carboxylic acid in scientific research and industry. Its versatile applications and unique properties make it an important compound in the field of chemistry.
属性
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(14)11-5-4-10-6(16-5)7(12)13/h4H,1-3H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWARRBACZKJRHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


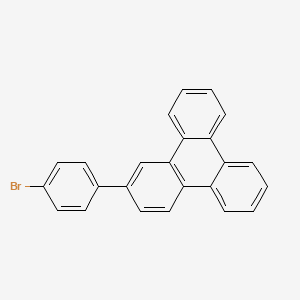
![Methyl[(1-phenylcyclopropyl)methyl]amine](/img/structure/B1529769.png)
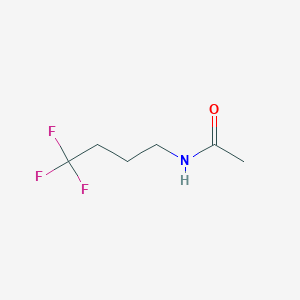

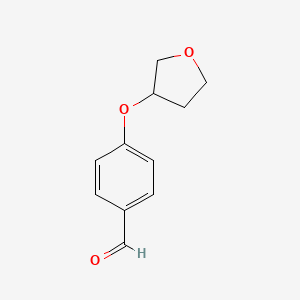
![1-{[4-Bromo-3-(trifluoromethyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B1529780.png)

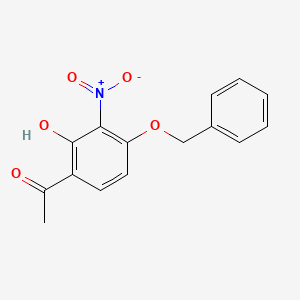
![[4,8-bis(2-ethylhexoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B1529785.png)


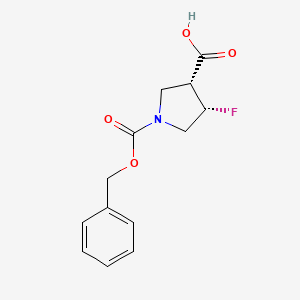
![2-[4-(Aminomethyl)phenyl]-2-methylpropanenitrile](/img/structure/B1529789.png)
